1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
Description
Molecular Architecture and Functional Group Analysis
The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid features a hybrid structure integrating pyrazole, piperidine, and sulfonyl-carboxylic acid moieties. Its molecular formula is C₁₂H₁₉N₃O₄S with a molecular weight of 315.39 g/mol .
Key structural components include :
- Pyrazole core : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. Substituents include a 1-ethyl group and a 3-methyl group, creating steric and electronic asymmetry.
- Sulfonyl bridge : A sulfonic acid derivative (SO₂) linking the pyrazole ring to the piperidine moiety.
- Piperidine-carboxylic acid system : A six-membered saturated nitrogen heterocycle (piperidine) substituted at position 3 with a carboxylic acid group.
Functional group interactions are critical to the compound’s reactivity and stability. The sulfonyl group (electron-withdrawing) polarizes the pyrazole ring, while the carboxylic acid contributes to hydrogen bonding and potential zwitterionic behavior.
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| Sulfonyl (SO₂) | Pyrazole C4 | Electron withdrawal, stabilizes resonance |
| Carboxylic acid (COOH) | Piperidine C3 | Hydrogen bonding, acid-base equilibria |
| Pyrazole N1 | Heterocycle | Tautomerism, aromatic stabilization |
Conformational Studies Through X-ray Crystallography
While direct X-ray crystallographic data for this compound is unavailable in the provided sources, insights can be inferred from analogous structures. For example, 4FA3 (a related piperidine-sulfonyl compound) demonstrates that sulfonyl groups adopt planar geometries due to resonance stabilization. The piperidine ring likely exists in a chair conformation, with the carboxylic acid group positioned equatorially to minimize steric hindrance.
Key conformational features (hypothetical, based on related systems):
- Pyrazole planarity : The aromatic pyrazole ring maintains coplanarity to delocalize electron density.
- Sulfonyl-piperidine linkage : The
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-14-8-11(9(2)13-14)20(18,19)15-6-4-5-10(7-15)12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFZGFNBNLBZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reaction: Finally, the pyrazole-sulfonyl derivative is coupled with the piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrazole-Sulfonyl-Piperidine Derivatives
The following table summarizes key analogs and their structural differences:
Key Observations:
Pyrazole Substituents: The target compound’s ethyl-methyl-pyrazole group balances lipophilicity and steric bulk, whereas analogs with difluoromethyl () or dimethyl groups () alter electronic properties and metabolic stability.
Functional Group Variations :
Physicochemical and Commercial Properties
Discussion:
- Limited solubility data are available for most analogs, but the isoxazole derivative () exhibits moderate solubility (>43.2 µg/mL), likely due to its polar isoxazole ring.
- The hydrochloride salt () is discontinued in commercial catalogs, suggesting challenges in synthesis or stability.
Biological Activity
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group linked to a pyrazole moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. For instance, compounds in this class have shown efficacy against viruses such as Herpes Simplex Virus (HSV) and HIV. A notable study reported that certain pyrazole derivatives exhibited an EC50 value of 0.2 nM against HIV, indicating strong antiviral activity .
Anticancer Activity
The compound's ability to inhibit specific kinases has been explored. Pyrazole derivatives have been noted for their selective inhibition of receptor tyrosine kinases, which are often overactive in cancer cells. For example, compounds targeting the PDGFRA and KIT receptors have shown promising results in preclinical models .
The biological activity of this compound is thought to arise from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The presence of the sulfonyl group enhances the compound's binding affinity to target proteins.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid?
- The compound can be synthesized via multi-step reactions involving sulfonylation of the pyrazole moiety followed by coupling with a piperidine-carboxylic acid scaffold. Key steps include the use of palladium-based catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligands under inert atmospheres to optimize coupling efficiency. Reaction conditions (e.g., 40–100°C, 5.5–17 h) and purification via acid hydrolysis (e.g., HCl) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- IR spectroscopy identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹).
- ¹H-NMR confirms regiochemistry of the pyrazole ring (e.g., ethyl and methyl substituents at positions 1 and 3) and piperidine conformation.
- Mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. Elemental analysis ensures purity (>95%) .
Q. What safety protocols are critical during handling and synthesis?
- The compound is classified as Irritant (Xi) due to sulfonyl and carboxylic acid groups. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician. First-aid measures should align with GHS guidelines .
Advanced Research Questions
Q. How can computational methods improve reaction design for sulfonamide-containing piperidine derivatives?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s approach integrates computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation. Machine learning models trained on PubChem data (e.g., logP, pKa) further refine predictions .
Q. What strategies resolve contradictions in reported yields for analogous sulfonamide syntheses?
- Contradictions often arise from variations in catalyst loading, solvent polarity, or reaction time. Systematic Design of Experiments (DoE) can isolate critical factors. For example, cesium carbonate improves coupling efficiency in palladium-catalyzed reactions, while tert-butyl alcohol enhances solubility of intermediates .
Q. How can X-ray crystallography validate stereochemical assignments in related compounds?
- Single-crystal X-ray diffraction confirms absolute configuration (e.g., (3S,4R) stereochemistry in piperidine-carboxylic acid derivatives). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) resolves bond lengths/angles, ensuring structural accuracy .
Q. What in vitro assays are suitable for evaluating bioactivity of this compound?
- Analgesic/Anti-inflammatory Testing : Carrageenan-induced paw edema models in rodents assess inhibition of prostaglandin synthesis.
- Ulcerogenicity Assays : Compare gastric mucosal damage vs. NSAIDs (e.g., indomethacin) to evaluate safety.
- Enzyme Inhibition Studies : Target cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric substrates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
